(s)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol
Description
(S)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol is a chiral aromatic compound featuring a benzene-1,2-diol (catechol) core substituted at the 3-position with a 1-amino-2-hydroxyethyl group. The (S)-configuration at the chiral center of the amino-hydroxyethyl chain imparts stereochemical specificity, influencing its biological interactions and physicochemical properties. For instance, Schiff base ligands (e.g., (E)-3-((phenylimino)methyl)benzene-1,2-diol, ) and aminoethyl-substituted catechols like dopamine (4-(2-aminoethyl)benzene-1,2-diol, ) highlight the importance of substituent positioning and stereochemistry in modulating activity.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-[(1S)-1-amino-2-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C8H11NO3/c9-6(4-10)5-2-1-3-7(11)8(5)12/h1-3,6,10-12H,4,9H2/t6-/m1/s1 |
InChI Key |
UCEYGZDCHHZQAJ-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)[C@@H](CO)N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of (s)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol typically involves several steps, including the introduction of the amino and hydroxyl groups to the benzene ring. One common method involves the reduction of a nitro compound followed by hydroxylation. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(s)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Scientific Research Applications
(s)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of (s)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzene-1,2-diol scaffold is highly versatile, with substituent variations significantly altering biological and chemical properties. Below is a detailed comparison of (S)-3-(1-Amino-2-hydroxyethyl)benzene-1,2-diol with key analogs:
Aminoethyl-Substituted Catechols
Key Differences :
- Substituent Position : The 3-position substitution in the target compound vs. 4-position in dopamine and dobutamine may alter receptor binding specificity.
- Chirality: The (S)-configuration in the target compound could enhance enantioselective interactions compared to non-chiral analogs.
- Functional Groups : The hydroxyl group in the 2-hydroxyethyl chain may increase hydrogen-bonding capacity relative to dopamine’s simpler ethylamine chain.
Halogenated Benzene-1,2-diols
Key Differences :
- Stereoelectronic Interactions : Chlorinated derivatives exhibit intermolecular O–H···Cl hydrogen bonding, absent in the target compound .
Prenylated and Lipophilic Derivatives
Key Differences :
- Lipophilicity : Long prenyl chains enhance membrane permeability, making these analogs more suited for lipid-rich environments than the polar target compound.
- Biosynthetic Roles: Prenylated derivatives are often involved in electron transport (Coenzyme Q), whereas amino-hydroxyethyl derivatives may target neurotransmitter systems.
Schiff Base Ligands
Key Differences :
- Coordination Chemistry: Schiff bases form metal complexes via N,O-bidentate binding, whereas the target compound’s amino-hydroxyethyl group may act as a tridentate ligand.
Hydroxyalkyl-Substituted Derivatives
Key Differences :
- Branching vs.
- Antimicrobial Specificity : Methyl and acetyl groups in fungal derivatives enhance activity against resistant strains .
Biological Activity
(S)-3-(1-amino-2-hydroxyethyl)benzene-1,2-diol, commonly referred to as (S)-norepinephrine, is a naturally occurring catecholamine and neurotransmitter with significant biological activity. This compound plays a crucial role in various physiological processes, particularly in the regulation of cardiovascular functions and neurotransmission. Below is a detailed examination of its biological activity, including its interactions with adrenergic receptors, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₁NO₃
- Molecular Weight : 169.18 g/mol
- Structural Features : Contains a benzene ring with two hydroxyl groups and an amino-ethanol side chain.
(S)-norepinephrine primarily exerts its effects through interaction with adrenergic receptors, specifically:
- Alpha Adrenergic Receptors : Activation leads to vasoconstriction and increased blood pressure.
- Beta Adrenergic Receptors : Influences heart rate and myocardial contractility.
This dual action is essential for maintaining homeostasis during stress responses, such as the fight-or-flight reaction.
Biological Activities
-
Cardiovascular Effects :
- Increases heart rate and myocardial contractility via beta-adrenergic receptor stimulation.
- Causes vasoconstriction through alpha-adrenergic receptor activation, thus elevating blood pressure.
-
Neurotransmission :
- Functions as a neurotransmitter in the central nervous system (CNS), affecting mood regulation and cognitive functions.
- Implicated in attention and arousal mechanisms.
-
Antioxidant Properties :
- Exhibits potential antioxidant effects that may help mitigate oxidative stress in biological systems.
Binding Affinity Studies
Recent studies have focused on the binding affinity of (S)-norepinephrine to various adrenergic receptors. The findings indicate that it modulates receptor activity similarly to norepinephrine but with variations in potency depending on the receptor subtype.
| Receptor Type | Binding Affinity (Ki) | Functional Response |
|---|---|---|
| Alpha-1 | Low nanomolar range | Vasoconstriction |
| Beta-1 | Low nanomolar range | Increased heart rate |
| Beta-2 | Moderate nanomolar | Bronchodilation |
Case Studies
-
Clinical Applications :
- Used in treating hypotension during surgery or severe trauma.
- Investigated for potential benefits in conditions such as depression and anxiety disorders due to its role in mood regulation.
-
Comparative Studies with Other Catecholamines :
- Compared with dopamine and epinephrine, (S)-norepinephrine shows unique properties that make it suitable for targeted therapeutic applications, particularly in cardiovascular medicine.
Synthesis Methods
Various synthetic routes have been developed for producing (S)-norepinephrine, including:
- Oxidation of Phenolic Compounds : Utilizing potassium permanganate.
- Reduction Processes : Employing sodium borohydride for converting ketones to alcohols.
Q & A
Q. What are the recommended methods for synthesizing (S)-3-(1-amino-2-hydroxyethyl)benzene-1,2-diol in a laboratory setting?
- Methodological Answer : Multi-component reactions (MCRs) are effective for synthesizing benzene-1,2-diol derivatives. For example, imidazopyridine scaffolds can be generated via reactions between dihydroxybenzaldehydes, amines, and isocyanides under trifluoroacetic acid catalysis . Optimizing stoichiometry, solvent polarity, and reaction time is critical to achieving high regioselectivity.
Q. How can the stereochemical configuration of this compound be confirmed?
- Methodological Answer : X-ray crystallography using SHELXL software is the gold standard for resolving stereochemistry. For instance, SHELXL refinement protocols can differentiate between enantiomers by analyzing anisotropic displacement parameters and hydrogen-bonding networks . Polarimetry and chiral HPLC with UV detection are complementary techniques for preliminary stereochemical validation.
Q. What safety precautions are necessary when handling benzene-1,2-diol derivatives?
- Methodological Answer : Benzene-1,2-diols exhibit genotoxic potential, as shown by in vivo studies where oral exposure exceeded thresholds of toxicological concern (TTC) for DNA-reactive mutagens . Use fume hoods, nitrile gloves, and closed systems to minimize inhalation/contact. Acute toxicity (H302) and respiratory irritation (H335) classifications require emergency eyewash stations and proper ventilation .
Advanced Research Questions
Q. How can computational modeling aid in predicting reaction pathways involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and intermediates in reactions catalyzed by CuNPs/TiO₂. For example, thiol–catechol derivatives undergo hydrothiolation with alkynes via copper-mediated activation, where computational studies reveal charge transfer between the nanocatalyst and alkyne π-system . Solvent effects and steric hindrance can be simulated using implicit solvation models (e.g., COSMO).
Q. What enzymatic interactions are associated with benzene-1,2-diol derivatives, and how can they be studied?
- Methodological Answer : FAD-dependent oxidoreductases, such as CtFDO from Chaetomium thermophilum, catalyze hydroxylation and epoxidation of catechol derivatives. Crystallographic fragment screening (e.g., using 4-(2-amino-1-hydroxyethyl)benzene-1,2-diol as a substrate) identifies binding affinities and active-site interactions via electron density maps . Kinetic assays (e.g., Michaelis-Menten parameters) and fluorescence quenching studies further elucidate enzyme-substrate dynamics.
Q. How do degradation pathways of benzene-1,2-diol derivatives impact their stability in environmental or biological systems?
- Methodological Answer : Advanced oxidation processes (e.g., UV/H₂O₂/TiO₂) generate hydroxyl radicals that cleave aromatic rings, producing intermediates like 4-(2-hydroxypropan-2-yl)benzene-1,2-diol. LC-MS/MS with collision-induced dissociation (CID) identifies degradation products, while quantum yield calculations quantify photostability . Stability in biological matrices can be assessed via microsomal incubation and LC-HRMS metabolomics.
Q. What strategies are effective for resolving contradictory crystallographic data in small-molecule refinement?
- Methodological Answer : SHELXL’s "TWIN" and "BASF" commands address twinning and anisotropic scattering artifacts. For example, high-resolution data (d < 1.0 Å) enable robust refinement of disorder models for flexible hydroxyethyl side chains. Merging data from multiple crystals (e.g., via HKL-3000) improves completeness and reduces systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
